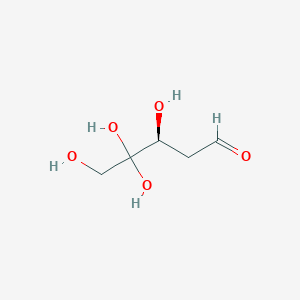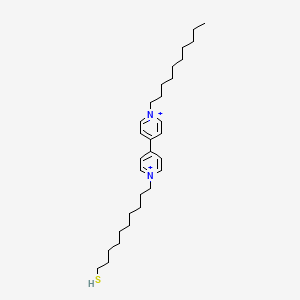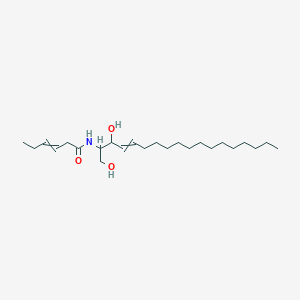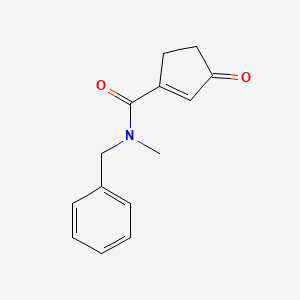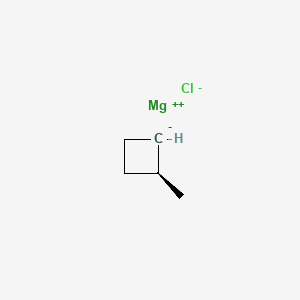
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide is a compound that combines the structural elements of 4-nitrobenzoic acid and a bipyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide typically involves the reaction of 4-nitrobenzoic acid with a bipyridine derivative under specific conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce amino derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine 1,1’-Dioxide: A structurally similar compound with different functional groups.
4,4’-Dipyridyl Dioxide: Another bipyridine derivative with distinct chemical properties.
Uniqueness
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide is unique due to its combination of nitrobenzoic acid and bipyridine moieties, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
781671-22-5 |
|---|---|
Molekularformel |
C17H13N3O6 |
Molekulargewicht |
355.30 g/mol |
IUPAC-Name |
4-nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C10H8N2O2.C7H5NO4/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI-Schlüssel |
XVRXEXNONWPANL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


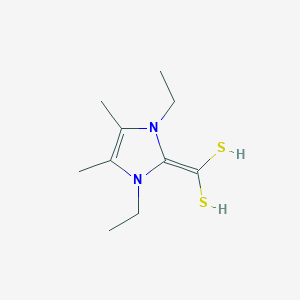
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
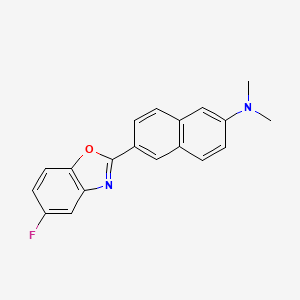

![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)

![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
